molecular formula C6H7ClN2 B132427 2-Chloro-4,6-dimethylpyrimidine CAS No. 4472-44-0

2-Chloro-4,6-dimethylpyrimidine

Cat. No.: B132427
CAS No.: 4472-44-0
M. Wt: 142.58 g/mol
InChI Key: RZVPFDOTMFYQHR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂ It is a derivative of pyrimidine, characterized by the presence of chlorine and methyl groups at the 2, 4, and 6 positions of the pyrimidine ring

Safety and Hazards

2-Chloro-4,6-dimethylpyrimidine is harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of ingestion, it’s advised to call a POISON CENTER or doctor/physician .

Mechanism of Action

Target of Action

2-Chloro-4,6-dimethylpyrimidine is primarily used in the synthesis of 2-anilinopyrimidines . The compound’s primary targets are aniline derivatives, which it interacts with through aromatic nucleophilic substitution .

Mode of Action

The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of a halogen atom in the compound by alkyl or aryl amines . The substituents have a significant impact on the course and efficiency of the reaction .

Biochemical Pathways

The compound is used in the synthesis of 2-anilinopyrimidines , which have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may indirectly affect pathways related to cell proliferation and growth.

Result of Action

The 2-anilinopyrimidines synthesized from this compound are of potential bioactivity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may have indirect effects on cellular processes, particularly those related to cell growth and proliferation.

Action Environment

The action of this compound is influenced by the conditions under which the reaction takes place. For instance, the use of microwave irradiation in the synthesis of 2-anilinopyrimidines from this compound has been shown to decrease the reaction time and reduce the formation of by-products . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyrimidine with chlorine gas. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the 2-position .

Another method involves the condensation of 3-amino-3-methoxy-N-cyano-2-propane imine with a suitable chlorinating agent. This process involves multiple steps, including salifying, cyanamide reaction, and condensation reaction, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs microwave-assisted synthesis. This method significantly reduces reaction times and improves yields compared to conventional heating methods. The use of microwave irradiation facilitates the aromatic nucleophilic substitution of halogen pyrimidines with anilines, resulting in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo efficient microwave-assisted synthesis and form bioactive derivatives makes it particularly valuable in research and industrial contexts .

Properties

IUPAC Name

2-chloro-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPFDOTMFYQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196284
Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Molecular Weight

142.58 g/mol
Source PubChem
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CAS No.

4472-44-0
Record name 2-Chloro-4,6-dimethylpyrimidine
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Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Record name Pyrimidine, 2-chloro-4,6-dimethyl-
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Record name 2-Chloro-4,6-dimethylpyrimidine
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Record name 2-CHLORO-4,6-DIMETHYLPYRIMIDINE
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, phosphorus oxychloride (2 ml) was added to 4,6-dimethyl-2-hydroxypyrimidine (400 mg), and the resulting mixture was stirred for 1 hour while heating the mixture to reflux. The reaction solution was cooled to room temperature, and the cooled solution was added in small portions to water. After adding sodium hydrogen carbonate in small portions to the resulting mixture to neutralize it, the mixture was extracted with ethyl acetate. Organic layer was washed twice with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated to obtain 2-chloro-4,6-dimethylpyrimidine (350 mg). (2) In the same manner as in Reference Example 8, 4-iodophenol (223 mg) and 2-chloro-4,6-dimethylpyrimidine (157 mg) were reacted by using sodium hydride to obtain 2-(4-iodophenoxy)-4,6-dimethylpyrimidine (226 mg).
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2 mL
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400 mg
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Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-4,6-dimethylpyrimidine (5.0 g) in phosphorous oxychloride (19 ml) was refluxed under heating for 9 hr. The reaction mixture was added dropwise to an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give a yellow oil (3.0 g). The obtained yellow oil was purified by silica gel column chromatography (developing solvent; chloroform:methanol=30:1) to give the title compound (2.4 g) as a pale-yellow oil.
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5 g
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19 mL
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Synthesis routes and methods III

Procedure details

To a 50 ml single neck round-bottomed flask was added 4,6-dimethylpyrimidin-2-ol (5.0 g, 0.04 mol) followed by POCl3 (15.0 ml, 0.097 mol). The resulting suspension was heated to reflux overnight. Heating was stopped. After cooling, the mixture was concentrated, poured into crushed ice and extracted with diethyl ether (100 ml×2). The organic layer was washed with 10% NaHCO3 solution, dried over Na2SO4 and evaporated to get a pale yellow solid. Yield: 3.3 g (58%) 1H NMR (400 MHz, CDCl3): δ 2.48 (s, 6H), 6.97 (s, 1H). LCMS: (ES+) m/z=143.6 (M+H)+
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5 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-4,6-dimethylpyrimidine a useful building block in organic synthesis?

A1: this compound is highly reactive towards nucleophilic aromatic substitution, particularly at the 2-position. This reactivity stems from the electron-withdrawing nature of the chlorine atom and the two nitrogen atoms in the pyrimidine ring, making the carbon at the 2-position electron deficient. [, , , ]. This characteristic makes it a versatile precursor for synthesizing a variety of substituted pyrimidines, which are important building blocks for pharmaceuticals, agrochemicals, and other biologically active compounds. [, ]

Q2: How does the structure of the amine nucleophile affect its reaction with this compound?

A2: Research shows that the rate and efficiency of the amination reaction are significantly influenced by the amine's structure. [, , ]

  • n-alkylamines: These amines react readily with this compound. [] The reaction rate roughly doubles with every 10°C increase in temperature. []
  • di-n-alkylamines: These amines also show significantly lower reactivity compared to n-alkylamines, similar to α-branched amines. []
  • t-butylamine: This amine, with two α-branches, shows exceptionally low reactivity, approximately 0.1% that of n-butylamine. []

Q3: Can this compound be used to synthesize more complex molecules beyond simple amine substitutions?

A3: Yes, this compound can be used as a starting material for synthesizing various complex molecules. For instance, it can be reacted with protected vanillin to synthesize curcumin analogs, as demonstrated in the synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine. [] This compound showed interesting photophysical properties, including solvatochromism and a high fluorescence quantum yield in toluene, suggesting its potential application as a fluorescent dye in biological systems. []

Q4: Are there alternative synthetic routes to the compounds accessible from this compound?

A4: While this compound is a valuable precursor for various pyrimidine derivatives, alternative synthetic routes might exist depending on the target molecule. For example, 2-hydroxypyrimidine-4,6-dicarboxylic acid (H3opdc) can be synthesized by permanganate oxidation of this compound. [] Exploring and comparing different synthetic routes can be beneficial for optimizing reaction yields, cost-effectiveness, and environmental impact.

Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A5: Various analytical methods are employed to study this compound and its derivatives:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): This technique is crucial for structural elucidation, providing information about the number and types of hydrogen and carbon atoms in a molecule and their connectivity. []
  • High-resolution mass spectrometry (HRMS): This method determines the molecular weight of a compound with high accuracy, aiding in structural confirmation. []
  • UV-visible spectroscopy: This technique helps study the absorption and transmission of light through a substance, providing information about electronic transitions and potential applications as chromophores. []
  • Fluorescence spectroscopy: This method measures the fluorescence emitted by a substance, which can be useful for studying excited states, molecular interactions, and potential applications as fluorescent probes. []
  • Titrimetry: This classical analytical technique can be used to monitor the progress of reactions, such as the amination of chloropyrimidines, by determining the concentration of reactants or products. []

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